molecular formula C26H28N2O4S B11235228 6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11235228
M. Wt: 464.6 g/mol
InChI Key: AJVRCRRFHRTYAW-UHFFFAOYSA-N
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Description

6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine core, followed by the introduction of the tert-butyl, methylphenyl, and phenylsulfonyl groups through various substitution reactions. Common reagents used in these steps include tert-butyl chloride, methylphenylamine, and phenylsulfonyl chloride, under conditions such as refluxing in organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic transformations.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity of benzoxazine derivatives.

Medicine

Potential medical applications could include the development of new drugs for treating diseases, leveraging the compound’s unique chemical properties.

Industry

In industry, it could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

Compared to similar compounds, 6-tert-butyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may offer unique properties such as enhanced stability, reactivity, or bioactivity, making it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-18-10-13-20(14-11-18)27-25(29)24-17-28(33(30,31)21-8-6-5-7-9-21)22-16-19(26(2,3)4)12-15-23(22)32-24/h5-16,24H,17H2,1-4H3,(H,27,29)

InChI Key

AJVRCRRFHRTYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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